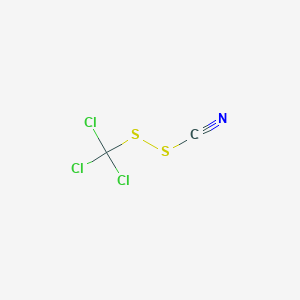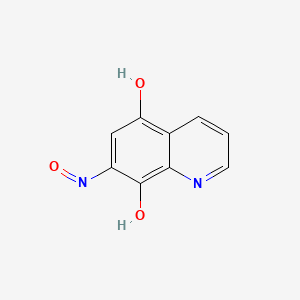![molecular formula C10H14N4O B14358560 N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide CAS No. 94704-83-3](/img/structure/B14358560.png)
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydrazinylmethylidene group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide typically involves the reaction of 3-aminobenzylamine with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazinylmethylidene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
- N-(4-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
- N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)propionamide
Uniqueness
This compound is unique due to its specific hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .
Eigenschaften
CAS-Nummer |
94704-83-3 |
|---|---|
Molekularformel |
C10H14N4O |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
N-[3-[(hydrazinylmethylideneamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H14N4O/c1-8(15)14-10-4-2-3-9(5-10)6-12-7-13-11/h2-5,7H,6,11H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
CTCHKOZDESJFSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)CN=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


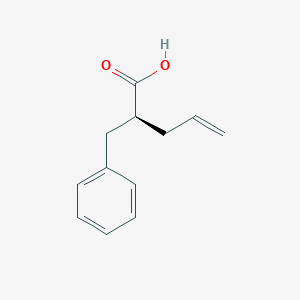
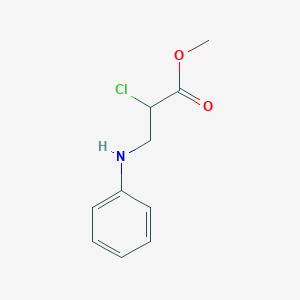


![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
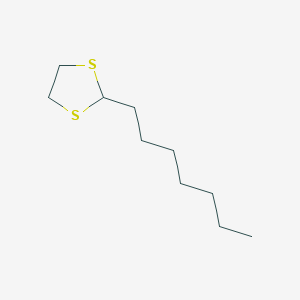
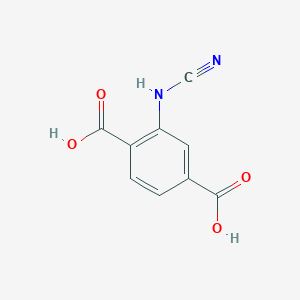

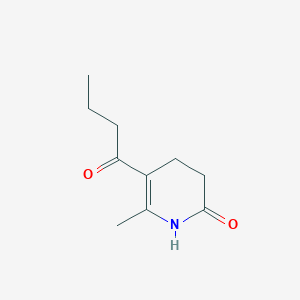
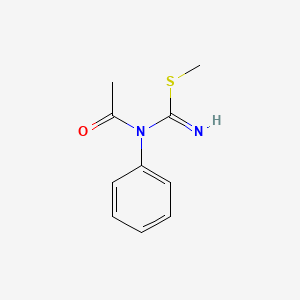
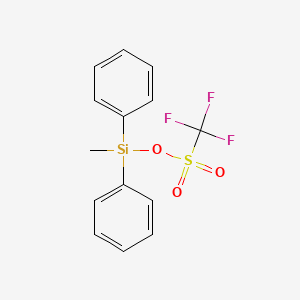
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
